molecular formula C24H24N4O3S B11653302 (6Z)-5-Imino-6-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

(6Z)-5-Imino-6-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

Cat. No.: B11653302
M. Wt: 448.5 g/mol
InChI Key: JXBGKONVKPCSMC-OEMPCWLZSA-N
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Description

(6Z)-5-Imino-6-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiadiazolo[3,2-A]pyrimidin-7-one core, substituted with various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-Imino-6-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazolo[3,2-A]pyrimidin-7-one Core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of the Imino Group: This step involves the reaction of the intermediate with suitable reagents to introduce the imino functionality.

    Substitution with Phenyl and Alkyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-Imino-6-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Alkyl halides, phenols, and other reagents under specific conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6Z)-5-Imino-6-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-A]pyrimidin Derivatives: Compounds with similar core structures but different substituents.

    Phenoxyethoxy Derivatives: Compounds with similar phenoxyethoxy groups but different core structures.

Uniqueness

The uniqueness of (6Z)-5-Imino-6-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one lies in its specific combination of functional groups and core structure, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O3S/c1-15(2)23-27-28-21(25)20(22(29)26-24(28)32-23)14-17-6-10-19(11-7-17)31-13-12-30-18-8-4-16(3)5-9-18/h4-11,14-15,25H,12-13H2,1-3H3/b20-14-,25-21?

InChI Key

JXBGKONVKPCSMC-OEMPCWLZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C

Origin of Product

United States

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